molecular formula C60H118O6S3Sn B12706316 Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate CAS No. 83833-24-3

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate

Cat. No.: B12706316
CAS No.: 83833-24-3
M. Wt: 1150.5 g/mol
InChI Key: DLGNIWSPLHRNFI-UHFFFAOYSA-K
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Description

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups, as well as a stannadocosanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate has several scientific research applications:

Mechanism of Action

The mechanism by which tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
  • 8-Oxa-3,5-dithia-4-stannadocosanoicacid, 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-, tetradecyl ester

Uniqueness

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its specific combination of functional groups and its stannadocosanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

83833-24-3

Molecular Formula

C60H118O6S3Sn

Molecular Weight

1150.5 g/mol

IUPAC Name

tetradecyl 2-[dodecyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate

InChI

InChI=1S/3C16H32O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-9-11-12-10-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3

InChI Key

DLGNIWSPLHRNFI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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